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molecular formula C21H20N4O2 B8300365 3-(5-amino-4-benzoyl-pyrazol-1-yl)-N-cyclopropyl-4-methylbenzamide

3-(5-amino-4-benzoyl-pyrazol-1-yl)-N-cyclopropyl-4-methylbenzamide

Cat. No. B8300365
M. Wt: 360.4 g/mol
InChI Key: YKRHGHVJNYCHEN-UHFFFAOYSA-N
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Patent
US07863314B2

Procedure details

To a stirred solution of acid 4 (46 g, 0.143 mol, 1.0 equiv) in DMF (1.9 L) was added EDCI (57.5 g, 0.299 mol, 2.09 equiv), HOBt (41.4 g, 0.306, 2.14 equiv) and diisopropylethylamine (76.6 g, 0.59 mol, 4.15 equiv) and the solution was stirred for 20 minutes at room temperature. Then it was cooled to 15-20° C. and cyclopropylamine (20.6 g, 0.36 mol, 2.51 equiv) was added and stirred at room temperature. The reaction was monitored by TLC. After 14 hours, since the reaction was not complete and additional cyclopropylamine (9.36 g, 0.16 mol, 1.14 equiv) was added and stirring was continued for two hours. DMF was removed under reduced pressure at 50-55° C. To the residue EtOAc (1 L) and water (500 ml) were added and the mixture was stirred for 10 minutes. The mixture was extracted and the organic layer was collected. The aqueous layer was extracted with EtOAc (2×250 ml). The combined organic layer was washed with sodium bicarbonate (2×500 ml) and brine (2×500 ml), dried over anhydrous sodium sulfate and concentrated. To the residue EtOAc/dichloromethane /hexane (50 ml/50 ml/50 ml) was added, the mixtue was stirred for 10 minutes, and filtered to provide the product (34.1 g, 65.7%) as an off white crystalline solid. HPLC (Waters X-Terra 5 micron C18 column 4.6 mm×250 mm, 1.0 mL/min, mobile phase: 0.1% TEA in H2O/acetonitrile 50/50, 30 min elution) tR 5.53 min, 99.3% purity; MS m/z 360 [M]+; 1H NMR (DMSO-d6, 400 MHz) is consistent with Example 4.
Name
acid 4
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
57.5 g
Type
reactant
Reaction Step One
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
9.36 g
Type
reactant
Reaction Step Three
Yield
65.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:16]=[CH:17][C:18]=2[CH3:19])[C:10]([NH:12][CH:13]2[CH2:15][CH2:14]2)=[O:11])[N:5]=[C:4](OCC)[C:3]=1[C:23](=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.C(N(C(C)C)CC)(C)C.C1(N)CC1>CN(C=O)C>[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:16]=[CH:17][C:18]=2[CH3:19])[C:10]([NH:12][CH:13]2[CH2:14][CH2:15]2)=[O:11])[N:5]=[CH:4][C:3]=1[C:23](=[O:30])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
acid 4
Quantity
46 g
Type
reactant
Smiles
NC1=C(C(=NN1C=1C=C(C(=O)NC2CC2)C=CC1C)OCC)C(C1=CC=CC=C1)=O
Name
Quantity
57.5 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
41.4 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
76.6 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.9 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
9.36 g
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to 15-20° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature
WAIT
Type
WAIT
Details
After 14 hours
Duration
14 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
DMF was removed under reduced pressure at 50-55° C
ADDITION
Type
ADDITION
Details
To the residue EtOAc (1 L) and water (500 ml) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×250 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with sodium bicarbonate (2×500 ml) and brine (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the residue EtOAc/dichloromethane /hexane (50 ml/50 ml/50 ml) was added
STIRRING
Type
STIRRING
Details
the mixtue was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C=NN1C=1C=C(C(=O)NC2CC2)C=CC1C)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g
YIELD: PERCENTYIELD 65.7%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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